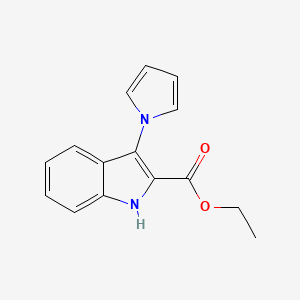
Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate often involves cycloaddition reactions and subsequent transformations. For instance, Ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, forming ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .Molecular Structure Analysis
The molecular structure of Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate is represented by the SMILES string O=C(OCC)CCN1C=CC=C1 . This indicates that the compound contains an ester group (O=C(OCC)), a pyrrole ring (N1C=CC=C1), and a two-carbon chain connecting these two functional groups.Applications De Recherche Scientifique
Synthesis Applications
Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate and its derivatives have been utilized in various synthetic applications. For instance, a series of substituted ethyl compounds were prepared through one-pot reactions, demonstrating their potential in the facile synthesis of complex molecular structures like the bis-indole alkaloid topsentin. However, these derivatives displayed limited anticancer activity, with some moderate activity against specific cancer cell lines (Carbone et al., 2013). Additionally, the compound has been used in novel strategies for indole synthesis, showcasing its versatility in organic synthesis (Tani et al., 1996).
Reactivity and Compound Formation
Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate demonstrates interesting reactivity patterns. For example, it can react with hydrazines to yield regioisomeric pyrazoles under certain conditions, indicating its utility in synthesizing diverse organic compounds (Mikhed’kina et al., 2009). Its use in abnormal Barton–Zard reactions, leading to unique pyrrolo[2,3-b]indole ring systems, further underscores its significance in organic chemistry (Pelkey et al., 1996).
Photophysical Properties
The compound's derivatives have shown interesting photophysical properties, such as reverse solvatochromism, suggesting their potential application in areas like sensor technology and optoelectronic devices (Bozkurt & Doğan, 2018). This versatility in photophysical behavior highlights the potential of ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate in developing novel materials for various technological applications.
Safety And Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The safety data sheet for a similar compound, 3-(1H-Pyrrol-1-yl)propanenitrile, indicates that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions for research on Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the diverse biological activities of pyrrole-containing compounds , these compounds could be investigated for potential therapeutic uses. Additionally, the development of new synthetic methods could enable the production of a wider range of pyrrole-containing compounds.
Propriétés
IUPAC Name |
ethyl 3-pyrrol-1-yl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)13-14(17-9-5-6-10-17)11-7-3-4-8-12(11)16-13/h3-10,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYIOCYCBVYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)
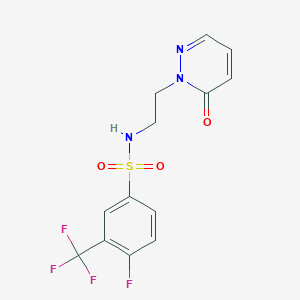
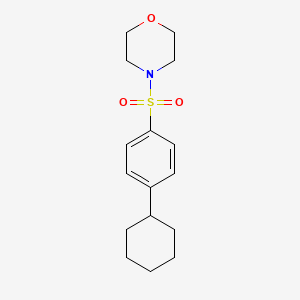
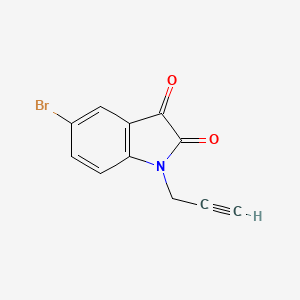
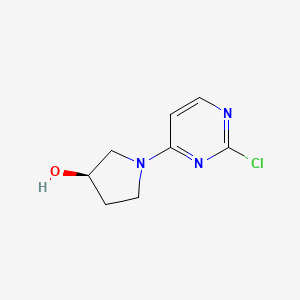
![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2652791.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)
![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)
![3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2652800.png)
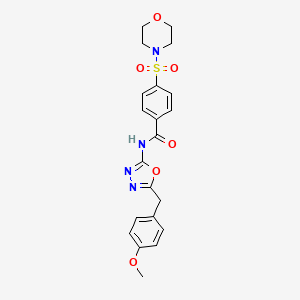
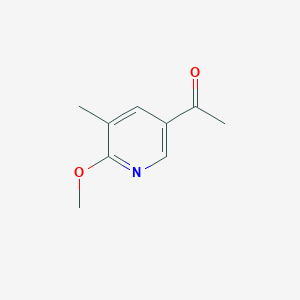
![{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol](/img/structure/B2652806.png)
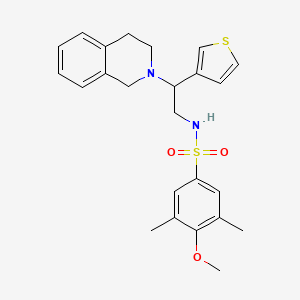
![4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2652808.png)